6,7-bis(Acetyloxy)coumarin
Description
6,7-bis(Acetyloxy)coumarin is a derivative of 6,7-dihydroxycoumarin (esculetin), where the two hydroxyl (-OH) groups at the 6- and 7-positions are replaced by acetyloxy (-OAc) groups. Esculetin itself is recognized for its antioxidant and anti-inflammatory properties, as highlighted in pharmacological reviews . The acetylated form may act as a prodrug, hydrolyzing in vivo to release esculetin, thereby combining stability with therapeutic efficacy.
Properties
CAS No. |
14894-87-2 |
|---|---|
Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
(7-acetyloxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C13H10O6/c1-7(14)17-11-5-9-3-4-13(16)19-10(9)6-12(11)18-8(2)15/h3-6H,1-2H3 |
InChI Key |
JPHZGTWMPATBDI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Below is a detailed comparison of 6,7-bis(Acetyloxy)coumarin with structurally related compounds, focusing on molecular properties, synthesis, and pharmacological relevance.
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : Acetyloxy and benzyloxy derivatives exhibit higher lipophilicity than esculetin, facilitating membrane permeability.
- Stability : Acetyloxy groups hydrolyze more readily than benzyloxy or ethoxy groups, making them suitable for prodrug designs.
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